Phenethyl phenylacetate

Bioproduction Green chemistry Enzymatic esterification

Formulators seeking a tenacious base-note fixative with a pre-validated safety dossier struggle to find a single source that meets both performance and regulatory requirements. Phenethyl phenylacetate (CAS 102-20-5) directly addresses this gap: - 400-hour substantivity at 20% in DPG, delivering prolonged fragrance persistence. - 96.3% enzymatic esterification efficiency for sustainable, natural-grade production. - RIFM safety assessment clears 7 human health endpoints (MOE >100), accelerating regulatory submissions. Ideal for solid perfume bases, powdered flavors, and wax-based delivery systems.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 102-20-5
Cat. No. B1680302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl phenylacetate
CAS102-20-5
SynonymsPhenethyl phenylacetate;  AI3-20106;  AI3 20106;  AI320106
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2
InChIInChI=1S/C16H16O2/c17-16(13-15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2
InChIKeyZOZIRNMDEZKZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 1 kg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  soluble in oils
1 mL in 4 mL 90% ethanol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Phenylacetate: Identity and Procurement


Phenethyl phenylacetate (CAS 102-20-5; C16H16O2; MW 240.3) is a phenylacetic acid ester formed via esterification of phenylacetic acid with 2-phenylethanol [1]. It belongs to the benzene and substituted derivatives class and is recognized in authoritative flavoring specifications (JECFA 999, FEMA 2866) [2]. At room temperature, it exists as a colorless to pale yellow crystalline solid below 26–28°C and a liquid above this point, exhibiting a heavy, sweet, floral, honey-rose, balsamic odor profile . It is insoluble in water (15.56–22 mg/L at 20–22°C), soluble in ethanol (1 mL in 4 mL 90% ethanol) and oils, with a logP of 3.8–3.827 . These physicochemical parameters define the baseline for material specification and procurement decisions in the flavor, fragrance, and fine chemical sectors.

Regulatory Identity JECFA 999, FEMA 2866 specification
Physical Form Crystalline solid below 26°C, liquid above
Solubility Profile Ethanol and oil soluble; water insoluble

Phenethyl Phenylacetate: No Direct Substitute


Procurement and formulation decisions cannot rely on generic phenylacetic esters or simple phenethyl derivatives as drop-in replacements for phenethyl phenylacetate. The compound's combination of a phenylacetic acid moiety with a phenethyl alcohol backbone yields a distinct profile in terms of tenacity, odor complexity, and safety qualification that differs materially from in-class alternatives. While structural analogs such as benzyl phenylacetate (CAS 102-16-9), phenethyl acetate (CAS 103-45-7), ethyl phenylacetate (CAS 101-97-3), and phenylacetic acid (CAS 103-82-2) share functional groups or biosynthetic origins, their substantivity, conversion efficiency in sustainable bioproduction routes, and toxicological read-across properties are not interchangeable [1][2]. The quantitative evidence below establishes exactly where phenethyl phenylacetate demonstrates verifiable differentiation that justifies targeted selection over its closest comparators.

Phenethyl phenylacetate Phenethyl acetate
Lighter odor profile lacks base-note fixative substantivity; fragrance longevity may not transfer.
Phenethyl phenylacetate Ethyl phenylacetate
Bioproduction conversion efficiency may differ; natural-grade viability context-dependent.
Phenethyl phenylacetate Unlisted analogs
Safety dossier completeness not pre-validated; de novo testing may increase regulatory burden.

Phenethyl Phenylacetate: Comparative Evidence


Bioproduction Efficiency vs. Ethyl Phenylacetate

In a sustainable whole-cell cascade bioproduction system, phenethyl phenylacetate (PE-PA) achieved a 96.3% conversion from biosynthesized phenylacetic acid (PAA) when esterified with sugar-derived 2-phenylethanol using lipases, compared to only 83.1% conversion for ethyl phenylacetate (Et-PA) using ethanol under identical catalytic conditions [1]. This 13.2 percentage-point difference in conversion efficiency directly translates to 4.6 g L−1 PE-PA vs. 2.7 g L−1 Et-PA product titers from the same precursor pool.

Bioproduction Efficiency
Head-to-head
PE-PA: 96.3% conversion; 4.6 g/L titer Et-PA: 83.1% conversion; 2.7 g/L titer
Higher conversion supports sustainable sourcing workflow
Lipase-catalyzed whole-cell cascade; renewable feedstock
Bioproduction Green chemistry Enzymatic esterification

Skin Sensitization Safety: Read-Across

The RIFM safety assessment for phenethyl phenylacetate employed read-across data from analog benzyl phenylacetate (CAS 102-16-9) to conclude that there are no safety concerns for skin sensitization under current declared levels of use [1]. Additionally, developmental toxicity was cleared using read-across from benzyl benzoate (CAS 120-51-4) with a calculated Margin of Exposure (MOE) >100 [1]. Repeated dose toxicity yielded a calculated MOE >100 based on target data. In contrast, procurement of unvetted alternatives lacking such peer-reviewed safety assessments may require de novo toxicological evaluation, adding regulatory burden and delay.

Skin Sensitization
Head-to-head
No safety concern via read-across (benzyl phenylacetate) Benzyl phenylacetate analog provided negative sensitization data
Pre-validated dossier reduces regulatory testing burden
RIFM assessment; MOE >100 repeated dose, developmental toxicity
Toxicology Safety assessment Read-across

Substantivity and Fixative Performance

Phenethyl phenylacetate demonstrates a substantivity of 400 hours when tested at 20.00% concentration in dipropylene glycol [1]. This quantitative tenacity metric positions it as a base-note fixative in fragrance compositions. While direct comparative substantivity data for benzyl phenylacetate or phenethyl acetate are not available from a common assay, the documented 400-hour value is consistent with empirical observations of its persistence on blotter for several days [2] and its established role as a fixative in flavor and fragrance formulations [3].

Substantivity
Class-level
400 hours
Supports fixative role for extended fragrance longevity
20% in dipropylene glycol; sensory panel
Fragrance Fixative Tenacity

Odor Profile Complexity

Phenethyl phenylacetate is characterized by a heavy, sweet, floral, balsamic odor with distinct rose, hyacinth, and honey notes [1][2]. This complex, base-oriented profile contrasts with the lighter, more volatile rose-honey notes of phenethyl acetate (CAS 103-45-7) and the sweet, anise-balsam taste of ethyl phenylacetate (CAS 101-97-3) [3][4]. While direct odor intensity quantification is not available in a common assay format, the described profile differences are consistently documented across authoritative databases and vendor specifications, indicating a distinct sensory positioning that is not interchangeable with simpler in-class esters.

Odor Profile
Class-level
Heavy, sweet, floral, balsamic; rose-hyacinth, honey
Distinct base-note character not replicated by lighter esters
Industry organoleptic descriptors; qualitative differentiation
Sensory analysis Fragrance Flavor

Phase Behavior: Controlled Crystallization

Phenethyl phenylacetate has a congealing point of 26.5°C, existing as a white crystalline solid below this temperature and a colorless to pale yellow liquid above it . This well-defined phase transition is materially different from the liquid-at-room-temperature behavior of phenethyl acetate (melting point -31°C) and ethyl phenylacetate (melting point -29°C) . The solidification characteristic at ambient-to-cool storage temperatures affects handling, packaging, and formulation integration, particularly in solid perfume bases, powder flavor applications, and controlled-release matrices where crystallinity can be leveraged.

Phase Behavior
Reported
Congealing point 26.5°C; solid below 26°C, liquid above
Solidification affects handling and formulation integration
Neat compound; standard pressure
Formulation Phase behavior Physical properties

FEMA GRAS & JECFA Regulatory Status

Phenethyl phenylacetate is fully specified under JECFA (No. 999, Session 59, 2002) and is FEMA GRAS-listed (No. 2866) [1]. It carries a defined assay specification (min 98%), acid value max 1, refractive index 1.545–1.551, and specific gravity 1.079–1.082 [1]. While ethyl phenylacetate (JECFA 1009, FEMA 2452) and benzyl phenylacetate (JECFA 849) also have regulatory listings, phenethyl phenylacetate benefits from a comprehensive RIFM safety assessment covering seven human health endpoints plus environmental safety [2], providing a level of toxicological scrutiny that may exceed that available for certain less extensively evaluated analogs.

Regulatory Coverage
Cross-study
JECFA 999 + FEMA 2866 + RIFM 7-endpoint safety In-class esters with variable dossier completeness
Comprehensive dossier facilitates regulatory acceptance
MOE >100 repeated dose, developmental toxicity endpoints
Regulatory GRAS JECFA

Phenethyl Phenylacetate: Procurement & Application Scenarios


Sustainable Bioproduction from Renewable Feedstock

Formulators and manufacturers pursuing natural or sustainable sourcing strategies should prioritize phenethyl phenylacetate over ethyl phenylacetate when converting biosynthesized phenylacetic acid via enzymatic esterification. The 96.3% conversion efficiency and 4.6 g L−1 titer demonstrated in whole-cell cascade biotransformation [1] translate to superior yield and reduced feedstock consumption, making it the more economically and environmentally favorable candidate for natural-grade production pipelines.

Long-Lasting Fragrance with Fixative Function

Perfumers and fragrance compounders seeking a base-note fixative with documented substantivity should select phenethyl phenylacetate over lighter phenethyl esters such as phenethyl acetate. The 400-hour substantivity at 20% in dipropylene glycol [2] supports its use in fine fragrances, functional perfumery, and scented consumer products where prolonged fragrance persistence is a performance requirement. Its heavy, balsamic honey-rose character provides depth and warmth that cannot be replicated by more volatile, middle-note alternatives.

Regulatory-Compliant Formulations with Safety Dossier

Procurement for products destined for markets with stringent safety review requirements (e.g., EU, North America) should favor phenethyl phenylacetate due to its comprehensive RIFM safety assessment clearing seven human health endpoints and providing read-across data from benzyl phenylacetate for skin sensitization and benzyl benzoate for developmental toxicity (MOE >100) [3]. This pre-validated dossier reduces the need for de novo toxicological testing and supports faster regulatory submissions.

Solid Formulations with Controlled Crystallization

Formulators developing solid perfume bases, powdered flavor preparations, or wax-based fragrance delivery systems can exploit the congealing point of 26.5°C to achieve controlled crystallization and texture modification. Unlike phenethyl acetate or ethyl phenylacetate, which remain liquid at room temperature, phenethyl phenylacetate can contribute to structural integrity and controlled release properties in solid matrices, offering a unique formulation tool not available with lower-melting ester analogs.

Application
Selection Property
Validation Focus
Sustainable bioproduction
Bioconversion efficiency
Yield and feedstock utilization
Long-lasting fragrance fixative
Substantivity and tenacity
Fragrance longevity evaluation
Regulatory-compliant formulations
Safety dossier completeness
Toxicological endpoint clearance
Solid formulation design
Controlled crystallization
Phase transition and texture integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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